2-(Octadecyloxy)ethanol

Description

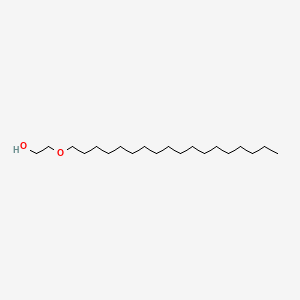

Structure

2D Structure

Properties

IUPAC Name |

2-octadecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIDSZQHPUZUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9005-00-9 | |

| Record name | Polyethylene glycol monostearyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60858842 | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-72-3 | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(octadecyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Octadecyloxy)ethanol: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Octadecyloxy)ethanol, a long-chain fatty alcohol ethoxylate, is a nonionic surfactant with a versatile range of applications in pharmaceuticals, cosmetics, and research. Its amphiphilic nature, characterized by a long hydrophobic octadecyl tail and a hydrophilic hydroxyl head, allows it to function effectively as an emulsifier, solubilizer, and penetration enhancer.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methods for this compound. Furthermore, it explores its role in drug delivery and proposes a putative signaling pathway associated with its surfactant-induced cellular effects.

Chemical Properties and Structure

This compound is a waxy solid at room temperature. Its structure consists of an 18-carbon alkyl chain (octadecyl) linked via an ether bond to an ethanol head group. This unique structure imparts its surface-active properties.

Chemical Structure:

CH₃(CH₂)₁₇O(CH₂)₂OH

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₂O₂ | [2][3] |

| Molecular Weight | 314.55 g/mol | [4] |

| CAS Number | 2136-72-3 | [2][3] |

| Appearance | White waxy solid | |

| Melting Point | 48-53 °C | |

| Boiling Point | 413.1 ± 18.0 °C (Predicted) | |

| Density | 0.867 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Low solubility in water, soluble in organic solvents. | [2] |

| IUPAC Name | 2-(octadecyloxy)ethan-1-ol | [2] |

| Synonyms | Ethylene glycol monooctadecyl ether, Stearyl alcohol ethoxylate | [2][3] |

Experimental Protocols

Synthesis: Williamson Ether Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis.[5] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Scheme:

CH₃(CH₂)₁₇Br + HO(CH₂)₂ONa → CH₃(CH₂)₁₇O(CH₂)₂OH + NaBr

Detailed Protocol:

-

Preparation of Sodium Ethylene Glycolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylene glycol in a suitable anhydrous solvent (e.g., tetrahydrofuran - THF).

-

Slowly add sodium hydride (NaH) portion-wise to the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for one hour to ensure the complete formation of the sodium ethylene glycolate alkoxide.

-

Addition of 1-Bromooctadecane: Dissolve 1-bromooctadecane in anhydrous THF.

-

Add the 1-bromooctadecane solution dropwise to the flask containing the sodium ethylene glycolate.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[5]

Analytical Methods: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of synthesized this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 70% acetonitrile and increasing to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 20 µL.

-

Quantification: The purity is determined by the peak area percentage of the main peak corresponding to this compound.

Role in Drug Delivery and Biological Interactions

This compound is widely utilized as an excipient in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[1] Its amphiphilic nature enables the formation of micelles and other nano-carriers that can encapsulate hydrophobic drug molecules, facilitating their transport across biological membranes.

As a surfactant, this compound interacts with the lipid bilayers of cell membranes. At sufficient concentrations, this interaction can lead to membrane fluidization and disruption, which is the primary mechanism behind its function as a penetration enhancer.[6]

Putative Signaling Pathway: Surfactant-Induced Apoptosis

While direct signaling effects of this compound have not been extensively studied, its nature as a surfactant suggests a plausible mechanism for inducing cellular stress and apoptosis, particularly at higher concentrations. The disruption of the cell membrane integrity can trigger a cascade of intracellular events leading to programmed cell death.

The following diagram illustrates a hypothesized signaling pathway for surfactant-induced apoptosis.

Caption: Hypothesized pathway of surfactant-induced apoptosis.

This proposed pathway suggests that the interaction of this compound with the cell membrane leads to membrane stress and increased production of reactive oxygen species (ROS). This, in turn, can cause mitochondrial dysfunction, leading to the activation of the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and the executioner caspase-3. It is important to note that this is a generalized pathway for surfactant-induced cell death and further research is required to elucidate the specific molecular interactions of this compound.

Experimental Workflow for Investigating Surfactant-Induced Apoptosis

To validate the proposed signaling pathway, a series of experiments can be conducted. The following diagram outlines a potential experimental workflow.

Caption: Experimental workflow for apoptosis investigation.

This workflow begins with treating a relevant cell line with this compound. Subsequent assays would measure key indicators of apoptosis, including cell viability, ROS production, mitochondrial health, and caspase activation, to confirm and elaborate on the proposed signaling pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 2136-72-3: this compound | CymitQuimica [cymitquimica.com]

- 3. Ethanol, 2-(octadecyloxy)- [webbook.nist.gov]

- 4. Ethanol, 2-(octadecyloxy)- (CAS 2136-72-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. nbinno.com [nbinno.com]

- 6. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Critical Micelle Concentration of 2-(Octadecyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-(Octadecyloxy)ethanol

This compound is a non-ionic surfactant characterized by a long 18-carbon hydrophobic alkyl chain (octadecyl) and a hydrophilic ethylene glycol head group.[1] This amphiphilic structure allows it to function effectively as an emulsifier, detergent, and stabilizer in various formulations.[1] In aqueous solutions, surfactant molecules like this compound self-assemble into organized aggregates known as micelles above a certain concentration. This concentration is termed the Critical Micelle Concentration (CMC). The CMC is a crucial parameter as it dictates the onset of micelle formation, which in turn governs the surfactant's efficacy in applications such as drug solubilization and delivery.[2]

Quantitative Data: Critical Micelle Concentration

An extensive literature search did not yield a specific, experimentally determined critical micelle concentration (CMC) for this compound (C18E1). However, data for homologous surfactants with the same C18 alkyl chain but with a higher degree of ethoxylation are available. These values, along with the CMC of a shorter-chain analogue (C12E1), are presented in Table 1 to provide a comparative context. It is a general trend that for a fixed alkyl chain length, the CMC increases with the number of ethylene oxide units. Conversely, for a fixed number of ethylene oxide units, the CMC decreases as the length of the alkyl chain increases.[3][4]

Table 1: Critical Micelle Concentration (CMC) of Related Non-Ionic Surfactants

| Surfactant Name | Abbreviation | Alkyl Chain Length | Ethylene Oxide Units | CMC (M) | Temperature (°C) | Reference |

| Ethylene glycol monododecyl ether | C12E1 | 12 | 1 | 2.75 x 10⁻⁵ | 25 | [5] |

| Octadecylpolyoxyethylene glycol monoether | C18E17-19 | 18 | 17-19 | Significantly higher than C18E22 | Not Specified | [6] |

| Octadecylpolyoxyethylene glycol monoether | C18E22 | 18 | 22 | Not Specified | Not Specified | [6] |

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined by measuring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change in the measured property is observed corresponds to the CMC.

Surface Tension Method

This is one of the most common methods for determining the CMC of surfactants. Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the surface.

Detailed Protocol:

-

Preparation of Solutions: A stock solution of the surfactant is prepared in deionized water. A series of dilutions are then made from the stock solution to cover a concentration range that is expected to bracket the CMC.

-

Instrumentation: A tensiometer, utilizing either the Du Noüy ring or Wilhelmy plate method, is used for surface tension measurements. The platinum ring or plate must be thoroughly cleaned with a suitable solvent (e.g., acetone or ethanol) and flamed prior to each measurement to remove any organic contaminants.

-

Measurement: The surface tension of each dilution is measured at a constant temperature.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the plot.

Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles, leading to a change in its fluorescence properties.

Detailed Protocol:

-

Preparation of Solutions: Prepare a series of surfactant solutions spanning the expected CMC range. A stock solution of the fluorescent probe (e.g., pyrene in a volatile solvent like acetone) is prepared. A small, constant aliquot of the probe stock solution is added to each surfactant dilution. The solvent is then evaporated, leaving the probe dispersed in the surfactant solutions. The final probe concentration should be very low to avoid self-quenching.

-

Equilibration: The solutions are allowed to equilibrate to ensure the probe is fully incorporated into the micelles in the samples above the CMC.

-

Fluorescence Measurement: The fluorescence emission spectrum of each sample is recorded using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the polarity of the environment.

-

Data Analysis: A plot of the I1/I3 ratio versus the logarithm of the surfactant concentration is generated. The CMC is determined from the point of inflection in this plot, which signifies the partitioning of the probe into the micelles.

Applications in Drug Development

The ability of this compound and similar non-ionic surfactants to form micelles above their CMC is of significant interest to drug development professionals.[1] The hydrophobic core of the micelles can serve as a reservoir for poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous formulations. This is a critical strategy for improving the bioavailability of many active pharmaceutical ingredients. Furthermore, the small size of micelles can facilitate drug transport across biological membranes. The ethoxylated head group of these surfactants can also provide steric stabilization, preventing the aggregation of drug-loaded nanoparticles.

Conclusion

While the specific critical micelle concentration of this compound remains to be definitively reported in the accessible scientific literature, its properties as a non-ionic surfactant make it a valuable excipient in pharmaceutical formulations. An understanding of the methodologies for determining CMC, as detailed in this guide, is essential for researchers working with this and other surfactants. The data provided for homologous surfactants offer a useful reference point for estimating its behavior. The continued application of such surfactants in advanced drug delivery systems underscores the importance of characterizing their fundamental physicochemical properties.

References

- 1. nbinno.com [nbinno.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. agilent.com [agilent.com]

- 4. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. caymanchem.com [caymanchem.com]

- 6. Effect of structural variations of non-ionic surfactants on surface properties: surfactants with semi-polar hydrophobes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Octadecoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octadecoxyethanol, also known as ethylene glycol monooctadecyl ether, is a non-ionic surfactant belonging to the alcohol ethoxylate class of compounds. Its amphiphilic nature, arising from a long hydrophobic octadecyl chain and a hydrophilic ethoxy group, makes it a molecule of significant interest in various scientific and industrial applications. This technical guide provides an in-depth overview of the physicochemical characteristics of 2-Octadecoxyethanol, its synthesis, and its biological interactions, with a focus on its role as a skin penetration enhancer. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Physicochemical Characteristics

The physicochemical properties of 2-Octadecoxyethanol are crucial for understanding its behavior in different systems and for its application in formulations. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₂O₂ | [1] |

| Molecular Weight | 314.55 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 48-53 °C | |

| Boiling Point | 413.1 ± 18.0 °C (Predicted) | |

| Density | 0.867 ± 0.06 g/cm³ (Predicted) | |

| pKa | 14.42 ± 0.10 (Predicted) | |

| Solubility | ||

| - Water | Low / Sparingly soluble | [1] |

| - Chloroform | Sparingly soluble | |

| - Ethyl Acetate | Slightly soluble | |

| - Ethanol | Soluble | Inferred from structure |

| - Diethyl Ether | Soluble | Inferred from structure |

Experimental Protocols

Determination of Melting Point

The melting point of 2-Octadecoxyethanol can be determined using the capillary method.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the 2-Octadecoxyethanol sample is dry and in a fine powder form. If necessary, gently grind the sample in a mortar and pestle.[3]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[4]

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate determination.[3]

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Boiling Point

The boiling point of high molecular weight liquids like 2-Octadecoxyethanol can be determined using a micro-boiling point or distillation method.[5][6]

Apparatus:

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath) or heating block

-

Clamp and stand

Procedure (Micro-method):

-

Place a small amount (0.5-1 mL) of liquid 2-Octadecoxyethanol into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[8]

Determination of Solubility

The solubility of 2-Octadecoxyethanol, a sparingly soluble compound, can be determined using the shake-flask method.[9]

Apparatus:

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, GC)

Procedure:

-

Add an excess amount of solid 2-Octadecoxyethanol to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, chloroform).

-

Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter.

-

Quantify the concentration of 2-Octadecoxyethanol in the clear solution using a validated analytical method. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Synthesis and Purification Workflow

The primary method for synthesizing 2-Octadecoxyethanol is the Williamson ether synthesis.[10] This involves the reaction of an alkoxide with a primary alkyl halide.

Experimental Protocol for Synthesis and Purification

Materials:

-

1-Bromooctadecane

-

Ethylene glycol

-

Sodium hydroxide (or a stronger base like sodium hydride)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Synthesis: In a round-bottom flask under an inert atmosphere, dissolve sodium hydroxide in an excess of ethylene glycol with gentle heating. To this solution, add 1-bromooctadecane. If using, add a catalytic amount of a phase-transfer catalyst. Reflux the reaction mixture for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: After cooling, pour the reaction mixture into water and extract with a non-polar organic solvent like hexane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[10]

-

Characterization: Collect the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-Octadecoxyethanol as a white solid. Confirm the identity and purity of the product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.[11]

Biological Interactions and Mechanism of Action

Metabolic Pathway of Alcohol Ethoxylates

While specific metabolic pathways for 2-Octadecoxyethanol are not extensively detailed in the literature, the general metabolism of alcohol ethoxylates has been studied. The primary sites of metabolism are the hydrophobic alkyl chain and the hydrophilic ethylene oxide headgroup.[12][13]

The metabolic process for alcohol ethoxylates generally involves:

-

Hydroxylation: Introduction of a hydroxyl group, primarily on the alkyl chain.

-

Dehydrogenation: Oxidation of the newly formed alcohol to an aldehyde or carboxylic acid.

-

O-Dealkylation: Cleavage of the ether linkage, leading to a shortening of the polyethylene glycol chain.

-

Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.[12]

Mechanism as a Skin Penetration Enhancer

2-Octadecoxyethanol is recognized for its ability to enhance the permeation of other molecules through the skin.[1] This property is particularly valuable in the development of transdermal drug delivery systems. The primary mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.

By inserting its long hydrophobic tail into the lipid bilayers of the stratum corneum, 2-Octadecoxyethanol increases the fluidity and creates defects in this barrier. This transient and reversible disruption allows for an increased diffusion of co-administered drug molecules through the skin.[14][15]

Conclusion

2-Octadecoxyethanol is a versatile molecule with well-defined physicochemical properties that underpin its utility as a non-ionic surfactant and skin penetration enhancer. Understanding its synthesis, purification, and biological interactions is essential for its effective application in research and development, particularly in the fields of pharmaceuticals and cosmetics. The experimental protocols and workflows provided in this guide offer a practical framework for scientists working with this compound. Further research into its specific metabolic fate and detailed mechanism of action will continue to expand its potential applications.

References

- 1. CAS 2136-72-3: 2-(Octadecyloxy)ethanol | CymitQuimica [cymitquimica.com]

- 2. thinksrs.com [thinksrs.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. phillysim.org [phillysim.org]

- 6. vernier.com [vernier.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. edepot.wur.nl [edepot.wur.nl]

- 14. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 2-(Octadecyloxy)ethanol (CAS: 2136-72-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Octadecyloxy)ethanol, a non-ionic surfactant with significant applications in pharmaceutical formulations and research. This document details its physicochemical properties, synthesis, applications, and toxicological profile, supported by representative experimental protocols and data visualizations to facilitate its use in a laboratory setting.

Physicochemical and Structural Data

This compound, also known as Ethylene Glycol Monooctadecyl Ether or C18E1, is an amphiphilic molecule characterized by a long hydrophobic octadecyl (C18) carbon chain and a hydrophilic primary alcohol headgroup.[1][2][3] This structure imparts surfactant properties, making it valuable for emulsification and solubilization.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2136-72-3 | [3] |

| Molecular Formula | C₂₀H₄₂O₂ | [3] |

| Molecular Weight | 314.55 g/mol | [3] |

| Appearance | White solid / fine scales | --- |

| Melting Point | 48-53 °C | --- |

| Boiling Point | 413.1 ± 18.0 °C (Predicted) | --- |

| Density | 0.867 ± 0.06 g/cm³ (Predicted) | --- |

| Flash Point | 100 °C | --- |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate, Low solubility in water.[2][5] | --- |

| Storage Temperature | 2-8°C, Sealed in a dry environment. | --- |

Table 2: Structural Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | --- |

| Synonyms | 2-Octadecoxyethanol, Ethylene glycol monooctadecyl ether, C18E1, Stearyl alcohol ethoxylate | [2][3] |

| SMILES | CCCCCCCCCCCCCCCCCCOCCO | [2] |

| InChI Key | ICIDSZQHPUZUHC-UHFFFAOYSA-N | [2][3] |

Surfactant Properties

The dual hydrophilic and lipophilic nature of this compound allows it to reduce surface tension at oil-water interfaces, making it an effective emulsifier and stabilizer.[2][5] Key quantitative measures of surfactant efficacy include the Hydrophilic-Lipophilic Balance (HLB) and the Critical Micelle Concentration (CMC).

Hydrophilic-Lipophilic Balance (HLB)

The HLB value predicts the surfactant properties of a molecule. Using Griffin's method (HLB = 20 * Mₕ / M), where Mₕ is the molecular mass of the hydrophilic portion and M is the total molecular mass, the HLB can be calculated.[2]

-

Mₕ (HO-CH₂-CH₂-O-) : 61.06 g/mol

-

M (Total) : 314.55 g/mol

-

Calculated HLB : 20 * (61.06 / 314.55) ≈ 3.9

An HLB value of 3.9 suggests that this compound is a lipophilic surfactant, best suited as a water-in-oil (W/O) emulsifier.[2]

Critical Micelle Concentration (CMC)

The CMC is the concentration above which surfactant molecules self-assemble into micelles. While no specific experimentally determined CMC for this compound was found in the reviewed literature, it is a critical parameter for formulation development. For related alkyl alcohol ethoxylates, the CMC is known to increase with a larger hydrophilic head group and decrease with a longer hydrophobic tail.[6] The CMC can be determined experimentally using methods such as surface tensiometry or fluorescence probe spectroscopy.[7][8]

References

- 1. Liposome Preparation - Echelon Biosciences [echelon-inc.com]

- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Synthesis and in vitro cytotoxicity of long chain 2-amino alcohols and 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. kruss-scientific.com [kruss-scientific.com]

- 7. agilent.com [agilent.com]

- 8. dataphysics-instruments.com [dataphysics-instruments.com]

Navigating the Amphiphilic World: A Technical Guide to the Hydrophilic-Lipophilic Balance of Stearyl Ether Ethoxylates

For Researchers, Scientists, and Drug Development Professionals

Stearyl ether ethoxylates, a prominent class of non-ionic surfactants, play a pivotal role in a myriad of scientific and industrial applications, most notably in pharmaceutical formulations and drug delivery systems. Their efficacy is intrinsically linked to their amphiphilic nature, a characteristic quantified by the Hydrophilic-Lipophilic Balance (HLB). This technical guide provides an in-depth exploration of the HLB of stearyl ether ethoxylates, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document delves into the theoretical underpinnings of HLB, presents quantitative data, details experimental protocols for its determination, and elucidates the mechanism of action of these versatile excipients.

The Concept of Hydrophilic-Lipophilic Balance (HLB)

The HLB system, a semi-empirical scale introduced by William C. Griffin, provides a numerical value to the degree of hydrophilicity or lipophilicity of a surfactant.[1] For non-ionic surfactants like stearyl ether ethoxylates, the HLB value is a crucial parameter for predicting their physical and chemical properties, such as solubility, emulsifying capacity, and interaction with biological membranes. The HLB scale for non-ionic surfactants typically ranges from 0 to 20. A lower HLB value signifies a more lipophilic (oil-loving) character, making the surfactant more soluble in oil and suitable for forming water-in-oil (W/O) emulsions. Conversely, a higher HLB value indicates a more hydrophilic (water-loving) nature, leading to better water solubility and suitability for oil-in-water (O/W) emulsions.[2]

Quantitative Data: HLB Values of Stearyl Ether Ethoxylates (Steareth-n)

The HLB value of a stearyl ether ethoxylate is primarily determined by the length of its polyethylene glycol (PEG) or polyoxyethylene chain. The general structure consists of a lipophilic stearyl alcohol tail (C18H37-) and a hydrophilic head composed of repeating ethylene oxide units (-OCH2CH2-). The number of these units, denoted by 'n' in "Steareth-n", directly correlates with the HLB value. As the number of ethylene oxide units increases, the hydrophilic portion of the molecule becomes more dominant, resulting in a higher HLB value.

Below is a table summarizing the typical HLB values for various commercially available stearyl ether ethoxylates:

| INCI Name | Number of Ethylene Oxide Units (n) | Typical HLB Value | Predominant Character | Primary Application |

| Steareth-2 | 2 | 4.9 - 6.0 | Lipophilic | W/O Emulsifier, Co-emulsifier |

| Steareth-10 | 10 | ~12.4 | Hydrophilic | O/W Emulsifier, Wetting Agent |

| Steareth-20 | 20 | 15.3 | Hydrophilic | O/W Emulsifier, Solubilizer, Detergent |

| Steareth-21 | 21 | 15.5 - 16.0 | Hydrophilic | O/W Emulsifier, Stabilizer |

| Steareth-100 | 100 | 18.8 | Highly Hydrophilic | Solubilizer, Stabilizer |

Note: The exact HLB values may vary slightly between different manufacturers.[3][4][5]

Experimental Determination of HLB

While theoretical calculations provide a good estimate of the HLB value, experimental determination is often necessary for precise formulation development. Two common methods are the Emulsion Stability Test and the Saponification Method.

Emulsion Stability Test

This practical method involves preparing a series of emulsions with the oil phase of interest and a range of emulsifier blends with varying known HLB values. The stability of these emulsions is then observed over time. The HLB of the emulsifier blend that produces the most stable emulsion is considered the "Required HLB" of that specific oil phase.

Detailed Methodology:

-

Preparation of Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values. This is typically achieved by mixing a low HLB emulsifier (e.g., Span 80, HLB = 4.3) and a high HLB emulsifier (e.g., Tween 80, HLB = 15.0) in different ratios. The HLB of the blend is calculated using the following formula: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

-

Emulsion Formulation: For each emulsifier blend, prepare a small batch of an oil-in-water (O/W) emulsion with a fixed oil-to-water ratio (e.g., 20:80). The total emulsifier concentration should also be kept constant (e.g., 5% of the oil phase).

-

Homogenization: Homogenize each formulation under identical conditions (e.g., using a high-shear mixer for a specific time and speed) to ensure uniform droplet size distribution.

-

Stability Assessment: Store the prepared emulsions in clear, graduated containers at a controlled temperature. Observe the emulsions for signs of instability, such as creaming, coalescence, or phase separation, at regular intervals (e.g., 24 hours, 48 hours, 1 week).

-

Determination of Optimal HLB: The emulsifier blend that results in the most stable emulsion (i.e., minimal or no separation) corresponds to the required HLB of the oil phase.[2]

Caption: Workflow for determining the required HLB of an oil phase using the emulsion stability method.

Saponification Method

For stearyl ether ethoxylates that are esters of fatty acids, the HLB can be determined experimentally using the saponification number. This method is based on the chemical reaction of the ester group with a strong base.

Detailed Methodology:

-

Determine the Saponification Number (S):

-

Accurately weigh a known amount of the stearyl ether ethoxylate sample into a round-bottom flask.

-

Add a known excess of standardized alcoholic potassium hydroxide (KOH) solution.

-

Reflux the mixture for a specified time to ensure complete saponification.

-

Allow the solution to cool and then titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein).

-

Perform a blank titration without the surfactant sample.

-

Calculate the saponification number (S) using the formula: S = [(Volume_blank - Volume_sample) * Normality_HCl * 56.1] / Weight_sample

-

-

Determine the Acid Number (A) of the Fatty Acid:

-

The acid number of the stearic acid used in the synthesis of the ethoxylate is required. This is typically provided by the supplier or can be determined by titrating a known weight of the fatty acid with a standardized KOH solution.

-

-

Calculate the HLB Value:

Caption: Workflow for determining the HLB value of a stearyl ether ethoxylate ester using the saponification method.

Role in Drug Delivery: Mechanism of Action as a Penetration Enhancer

Stearyl ether ethoxylates are widely employed in topical and transdermal drug delivery systems as penetration enhancers. Their mechanism of action is multifaceted and primarily involves the reversible disruption of the highly organized structure of the stratum corneum, the outermost layer of the skin and the main barrier to drug absorption.

The proposed mechanisms include:

-

Disruption of Intercellular Lipids: The lipophilic stearyl tail of the surfactant can intercalate into the lipid bilayers of the stratum corneum. This disrupts the ordered packing of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to pass through.

-

Interaction with Intracellular Proteins: The hydrophilic polyoxyethylene head can interact with the keratin filaments within the corneocytes. This interaction can lead to the unfolding of the protein structure, further increasing the permeability of the stratum corneum.

-

Increased Drug Partitioning: By altering the polarity of the stratum corneum, stearyl ether ethoxylates can increase the partitioning of the drug from the formulation into the skin.

The following diagram illustrates the logical relationship of these mechanisms:

Caption: Conceptual diagram illustrating the mechanisms by which stearyl ether ethoxylates enhance drug penetration through the skin.

Conclusion

The Hydrophilic-Lipophilic Balance is a fundamental concept for understanding and utilizing stearyl ether ethoxylates effectively, particularly in the fields of pharmaceutical sciences and drug delivery. The ability to both calculate and experimentally determine the HLB allows for the rational selection of surfactants to achieve stable and efficacious formulations. Furthermore, a clear understanding of their mechanism of action as penetration enhancers facilitates the design of advanced transdermal drug delivery systems. This guide provides the foundational knowledge and practical methodologies necessary for researchers and developers to harness the full potential of these versatile excipients.

References

- 1. Steareth-2 | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]

- 2. How to determine the HLB value of a primary emulsifier? - Blog [novaoildrilling.com]

- 3. HLB Calculator - Materials [hlbcalc.com]

- 4. HLB Calculator - Calculator [hlbcalc.com]

- 5. scribd.com [scribd.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]

A Technical Guide to the Thermal Analysis of 2-(Octadecyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-(Octadecyloxy)ethanol

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is crucial for designing appropriate thermal analysis experiments.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₂O₂ | [1] |

| Molecular Weight | 314.55 g/mol | [1] |

| CAS Number | 2136-72-3 | [1] |

| Melting Point | 48-53 °C | [2][3][4] |

| Boiling Point | 413.1 °C at 760 mmHg | [3] |

| Density | 0.867 g/cm³ | [3] |

| Flash Point | 100 °C | [3][4] |

Experimental Protocols

The following sections detail generalized methodologies for conducting DSC and TGA analyses on this compound. These protocols are based on standard practices for organic compounds and should be adapted as necessary based on the specific instrumentation and experimental goals.

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting point, heat of fusion, and to study any polymorphic transitions.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. The sample should be evenly distributed at the bottom of the pan. Hermetically seal the pan to prevent any loss of volatile components.

-

Experimental Conditions:

-

Temperature Range: -20 °C to 100 °C. This range is selected to observe the melting transition, which is expected to be between 48-53 °C.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended.

-

Purge Gas: An inert gas, such as nitrogen or argon, should be used with a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Thermal Cycle:

-

Heat the sample from room temperature to 100 °C to erase its prior thermal history.

-

Cool the sample to -20 °C at a controlled rate (e.g., 10 °C/min).

-

Heat the sample from -20 °C to 100 °C at 10 °C/min to record the melting endotherm.

-

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting peak. The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time. This technique is used to determine the thermal stability and decomposition profile of this compound.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA crucible.

-

Experimental Conditions:

-

Temperature Range: Ambient to 500 °C. This range should be sufficient to observe the complete thermal decomposition of the compound.

-

Heating Rate: A heating rate of 10 °C/min or 20 °C/min is typically used.

-

Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen, 20-50 mL/min) to study thermal decomposition, or in an oxidative atmosphere (e.g., air, 20-50 mL/min) to study oxidative stability.

-

-

Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset of decomposition is a key parameter indicating the thermal stability of the compound. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Visualizations

The following diagrams illustrate the general workflow for thermal analysis and the expected thermal events for a compound like this compound.

References

Spectral analysis of 2-(Octadecyloxy)ethanol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 2-(Octadecyloxy)ethanol, a versatile amphiphilic compound with applications in pharmaceutical formulations and materials science.[1] The unique structure of this compound, featuring a long hydrophobic octadecyl chain and a hydrophilic hydroxyl group, makes it a valuable surfactant for enhancing drug delivery systems and creating stable emulsions.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by detailed experimental protocols and a logical workflow for spectral analysis.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different chemical environments of the protons and carbon atoms.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the octadecyl chain and the ethanol moiety. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms.

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃-(CH₂)₁₆- | ~0.88 | Triplet | 3H |

| CH₃-(CH₂)₁₅-CH₂- | ~1.25 | Multiplet | 30H |

| -O-CH₂-CH₂-(CH₂)₁₅-CH₃ | ~1.57 | Quintet | 2H |

| -O-CH₂-CH₂-OH | ~3.44 | Triplet | 2H |

| -O-CH₂-CH₂-OH | ~3.55 | Triplet | 2H |

| -CH₂-OH | Variable (broad singlet) | Singlet | 1H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms closer to the electronegative oxygen atoms will appear at higher chemical shifts (downfield).

| Assignment | Expected Chemical Shift (ppm) |

| C H₃-(CH₂)₁₇- | ~14.1 |

| CH₃-(C H₂)₁₅- | ~22.7 - 31.9 |

| -O-CH₂-C H₂-(CH₂)₁₅-CH₃ | ~26.1 |

| -O-C H₂-CH₂-(CH₂)₁₅-CH₃ | ~71.6 |

| -O-CH₂-C H₂-OH | ~61.7 |

| -C H₂-O-CH₂-CH₂-OH | ~70.4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H and C-H bonds of the alcohol and alkyl chain, respectively, as well as the C-O ether linkage.

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3550 - 3200 (broad) | O-H stretch | Alcohol |

| 2955 - 2850 (strong) | C-H stretch | Alkyl chain |

| 1470 - 1450 | C-H bend | Alkyl chain |

| ~1120 (strong) | C-O stretch | Ether |

| ~1060 (strong) | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to fragmentation of the long alkyl chain and cleavage near the ether linkage.

| m/z Value | Possible Fragment |

| 314.55 | [M]⁺ (Molecular Ion) |

| [M-18]⁺ | Loss of H₂O |

| [M-45]⁺ | Loss of -CH₂CH₂OH |

| 45 | [HOCH₂CH₂]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) and a longer acquisition time with more scans are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

IR Spectroscopy

-

Sample Preparation: As this compound is a waxy solid at room temperature, it can be analyzed as a thin film. Gently heat the sample to its melting point (48-53 °C) and apply a small amount between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4] Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a liquid cell.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure solvent) first, which is then automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Acquisition: Introduce the sample into the ion source. For EI, a standard electron energy of 70 eV is typically used. The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Identification of 2-(Octadecyloxy)ethanol in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the identification and potential quantification of 2-(Octadecyloxy)ethanol in biological samples. It is intended for researchers, scientists, and professionals in drug development who are interested in the analysis of this long-chain alkoxy ethanol.

Introduction

This compound, a dialkyl ether, has been identified in human blood and is considered a component of the human exposome, indicating that humans are exposed to this compound through environmental or other sources.[1] While it is not a naturally occurring metabolite, its presence in biological systems necessitates reliable methods for its detection and quantification to understand its potential biological effects and toxicological relevance.[1] Long-chain alcohols, as a class, generally exhibit low toxicity.[2] However, the biological effects of n-alcohols on neuronal firing frequency are dependent on their chain length, which suggests that this compound could possess biological activity.

This guide outlines the current understanding of this compound metabolism, details best-practice experimental protocols for its identification, and discusses potential signaling pathways it may influence based on related compounds.

Quantitative Data

Currently, there is a scarcity of publicly available quantitative data for this compound in biological samples. While its presence in human blood has been confirmed, the concentrations have not been reported.[1] The following table is provided as a template for researchers to populate as data becomes available.

Table 1: Quantitative Levels of this compound in Biological Samples

| Biological Matrix | Species | Concentration Range | Analytical Method | Reference |

| Human Plasma | Human | Not Reported | LC-MS/MS | [1] |

| Human Blood | Human | Detected, Not Quantified | Not Specified | [1] |

| Rat Plasma | Rat | Data Not Available | - | |

| Mouse Brain | Mouse | Data Not Available | - | |

| Human Urine | Human | Data Not Available | - |

Experimental Protocols

The identification and quantification of this compound in biological samples typically involve lipid extraction followed by chromatographic separation and mass spectrometric detection. The following protocols are synthesized from established methods for similar analytes.

Lipid Extraction from Plasma/Serum

This protocol is a modified version of the widely used Folch or Bligh & Dyer methods for lipid extraction.

Materials:

-

Biological sample (e.g., 100 µL of plasma or serum)

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or PBS)

-

Internal Standard (IS) solution (e.g., a deuterated analog of this compound, if available. If not, a structurally similar lipid with a different mass can be used.)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Reconstitution solvent (e.g., Acetonitrile:Isopropanol 1:1)

Procedure:

-

To a glass centrifuge tube, add 100 µL of the biological sample.

-

Add 10 µL of the internal standard solution and vortex briefly.

-

Add 375 µL of a pre-chilled (-20°C) mixture of chloroform:methanol (1:2, v/v).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 125 µL of chloroform and vortex for 1 minute.

-

Add 125 µL of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

-

Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the identification of this compound, often after derivatization to increase its volatility.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

-

Capillary column suitable for lipid analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Derivatization (Silylation):

-

To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

GC-MS Parameters:

-

Injector Temperature: 280°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes

-

Ramp: 10°C/min to 320°C

-

Hold at 320°C for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-600

Identification: The identification of the TMS-derivatized this compound would be based on its retention time and the fragmentation pattern in the mass spectrum, which can be compared to a reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the quantification of lipids in complex biological matrices without the need for derivatization.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Sciex QTRAP or Thermo Fisher Q Exactive)

-

C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

LC Parameters:

-

Mobile Phase A: 5 mM Ammonium formate in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-1 min: 80% B

-

1-10 min: Linear gradient to 100% B

-

10-15 min: Hold at 100% B

-

15.1-20 min: Re-equilibrate at 80% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Q1): [M+H]+ or [M+NH4]+ for this compound

-

Product Ions (Q3): Specific fragment ions determined by infusion of a standard.

-

Quantification: A calibration curve would be constructed by analyzing a series of known concentrations of this compound standards spiked into a surrogate matrix (e.g., charcoal-stripped plasma). The concentration in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Role and Signaling Pathways

The specific biological roles and signaling pathways directly modulated by this compound are not well-established. However, based on studies of ethanol and other long-chain alcohols, some potential pathways can be hypothesized.

Metabolism

The in vivo metabolism of this compound has not been specifically detailed, but studies on similar alcohol ethoxylates suggest several metabolic routes.[3][4] These include:

-

Hydroxylation: The alkyl chain can be hydroxylated.

-

Dehydrogenation: The hydroxyl group can be oxidized.

-

O-dealkylation: The ether bond can be cleaved.

These metabolic processes would likely increase the water solubility of the compound, facilitating its excretion.

Potential Signaling Pathways

Ethanol is known to modulate a wide array of signaling pathways, including those involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[5][6][7] Given that the effects of n-alcohols can be chain-length dependent, it is plausible that this compound could also interact with some of these pathways, although likely with different potency and specificity.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, drawing parallels from known ethanol-mediated effects.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Workflow

The following diagram outlines a general workflow for the identification and quantification of this compound in biological samples.

Caption: General experimental workflow for this compound analysis.

Conclusion

The identification of this compound in biological samples is achievable through established lipidomics workflows utilizing GC-MS and LC-MS/MS. However, a significant knowledge gap exists regarding its quantitative levels in various biological matrices and its specific biological functions. The protocols and hypothetical pathways presented in this guide serve as a foundation for researchers to further investigate this compound. The development of certified reference standards and deuterated internal standards will be crucial for advancing quantitative studies in this area. As more research is conducted, a clearer understanding of the role of this compound in human biology and toxicology will emerge.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethanol-induced Modulation of Hepatocellular Extracellular Signal-regulated Kinase-1/2 Activity via 4-Hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of C18E1 Surfactant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the C18E1 surfactant, a nonionic surfactant belonging to the alcohol ethoxylate (AE) class. This document synthesizes current scientific knowledge on its biodegradability, metabolic pathways, and behavior in various environmental compartments.

Environmental Fate of C18E1

The environmental journey of C18E1, chemically known as stearyl alcohol ethoxylate with one ethylene oxide unit, is governed by a combination of physical, chemical, and biological processes. Its ultimate fate is primarily determined by its biodegradability and its tendency to partition between water, soil, and sediment.

Sorption and Partitioning

Table 1: Sorption Coefficients for Long-Chain Alcohols

| Compound | Log Kow (estimated) | Soil Adsorption Coefficient (Koc) (L/kg) | Reference |

| C18 Alcohol | 8.3 | High (Specific values not found, but expected to be >1000) | [2] |

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, are generally not considered significant degradation pathways for alcohol ethoxylates like C18E1 under typical environmental conditions. The ether linkage in AEs is stable to hydrolysis at neutral pH. While photolysis can contribute to the degradation of some organic compounds, its importance for C18E1 in soil and sediment is limited due to light attenuation.

Biodegradation of C18E1

Biodegradation is the primary mechanism for the removal of C18E1 from the environment. As a linear alcohol ethoxylate, C18E1 is considered to be readily biodegradable under aerobic conditions, although its long alkyl chain may result in a slower degradation rate compared to shorter-chain AEs.

Aerobic Biodegradation

Under aerobic conditions, microorganisms readily degrade C18E1. The degradation proceeds through two primary pathways that can occur in parallel[3][4][5]:

-

Central Fission: This is a major pathway for linear alcohol ethoxylates[6]. It involves the enzymatic cleavage of the ether bond between the stearyl (C18) alkyl chain and the ethylene oxide group. This cleavage results in the formation of stearyl alcohol and polyethylene glycol (PEG) with one ethylene oxide unit (monoethylene glycol). Both of these intermediates are readily biodegradable. Stearyl alcohol is subsequently degraded via β-oxidation, a common fatty acid metabolic pathway.

-

Omega-oxidation and Shortening of the Ethoxylate Chain: This pathway involves the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) or the terminal hydroxyl group of the ethoxylate chain, followed by a stepwise shortening of the respective chain[3][4]. This results in the formation of various carboxylated intermediates.

Table 2: Aerobic Biodegradation Data for Long-Chain Alcohol Ethoxylates

| Surfactant | Test System | Degradation (%) | Time (days) | Half-life (days) | Reference |

| C16-18 Alcohol Ethoxylates | OECD 301F | >60% | 28 | Not specified | [7] |

| Linear Alcohol Ethoxylates | Activated Sludge | >99% (primary) | 2 | <12 hours (in surface water) | [8] |

| C16E6 | Activated Sludge | Slower primary degradation rate (18 h⁻¹) compared to C12E6 and C14E6 (61-69 h⁻¹) | - | - | [9] |

Anaerobic Biodegradation

Under anaerobic conditions, such as in sediments and flooded soils, the biodegradation of C18E1 is slower than in aerobic environments. The primary anaerobic degradation pathway for linear alcohol ethoxylates involves the stepwise shortening of the ethoxylate chain, initiated by the cleavage of the terminal ethoxy unit to release acetaldehyde[10]. The resulting stearyl alcohol can then be further degraded. The alkyl chain itself is less readily attacked under anaerobic conditions. Complete mineralization to methane and carbon dioxide can occur in methanogenic environments[3][11][12].

Table 3: Anaerobic Biodegradation Data for Long-Chain Alcohol Ethoxylates

| Surfactant | Test System | Degradation (%) | Time (days) | Observations | Reference |

| Linear Alcohol Ethoxylate | Anaerobic digester sludge | Almost complete mineralization | Not specified | - | [10] |

| C18EO7 | Anaerobic digester (35°C) | >80% (loss of total radioactivity) | 28 | - | [13] |

Metabolic Pathways

The biodegradation of C18E1 involves a series of enzymatic reactions carried out by a consortium of microorganisms.

Aerobic Metabolic Pathway

The aerobic degradation of C18E1 is initiated by either central fission or terminal oxidation.

Anaerobic Metabolic Pathway

The anaerobic degradation of C18E1 primarily proceeds via the shortening of the ethoxylate chain.

Experimental Protocols

Standardized methods are crucial for assessing the biodegradability and environmental fate of surfactants like C18E1.

Aerobic Biodegradability in Water (OECD 301F)

The OECD 301F Manometric Respirometry Test is suitable for assessing the ready biodegradability of poorly soluble substances like C18E1[4][8][14][15].

Objective: To determine the ultimate aerobic biodegradability of a substance by measuring oxygen consumption.

Methodology:

-

Test System: A known volume of mineral medium, inoculated with microorganisms from a sewage treatment plant, is placed in a closed respirometer.

-

Test Substance Addition: C18E1 is added to the test vessels, typically at a concentration of 2-10 mg/L. Due to its low solubility, it may be necessary to adsorb the test substance onto an inert support like silica gel or use an emulsifying agent to ensure its availability to microorganisms[16].

-

Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement: Oxygen consumption is measured over time using a manometer.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

References

- 1. oecd.org [oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of polyethylene glycol by two anaerobic bacteria, Desulfovibrio desulfuricans and a Bacteroides sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel pathways of ethoxylated alcohol biodegradation under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scanR [scanr.enseignementsup-recherche.gouv.fr]

- 6. log KOC - ECETOC [ecetoc.org]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. exxonmobilchemical.com [exxonmobilchemical.com]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. Anaerobic degradability of alcohol ethoxylates and related non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of polyethylene glycol by two anaerobic bacteria, Desulfovibrio desulfuricans and a Bacteroides sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. researchgate.net [researchgate.net]

- 15. petroleumhpv.org [petroleumhpv.org]

- 16. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Formulating Stable Nanoemulsions with 2-(Octadecyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Octadecyloxy)ethanol is a non-ionic surfactant with a distinct amphiphilic structure, comprising a long hydrophobic octadecyl chain and a hydrophilic ethanol head group.[1] This molecular arrangement imparts excellent emulsifying properties, making it a valuable excipient in the formulation of stable nanoemulsions for various applications, including drug delivery, cosmetics, and material science.[1][2] Nanoemulsions, which are colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm, offer numerous advantages such as enhanced bioavailability of poorly soluble drugs, improved stability, and better aesthetic appeal in cosmetic formulations. The use of this compound as a primary or co-surfactant can lead to the formation of kinetically stable nanoemulsions with desirable physicochemical properties.

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of stable oil-in-water (o/w) nanoemulsions using this compound.

Data Presentation

The following tables summarize the expected physicochemical properties of nanoemulsions formulated with this compound, based on typical results obtained with analogous long-chain non-ionic surfactants.

Table 1: Formulation Composition

| Component | Function | Concentration (% w/w) |

| Oil Phase (e.g., Medium-Chain Triglycerides) | Dispersed Phase | 10 - 20 |

| This compound | Primary Surfactant | 5 - 15 |

| Co-surfactant (e.g., Polysorbate 80) | Co-surfactant | 2 - 8 |

| Purified Water | Continuous Phase | q.s. to 100 |

Table 2: Physicochemical Characterization of a Representative Nanoemulsion Formulation

| Parameter | Method | Expected Value | Reference |

| Mean Droplet Size (Z-average) | Dynamic Light Scattering (DLS) | 50 - 150 nm | [3][4] |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.25 | [3][4] |

| Zeta Potential | Electrophoretic Light Scattering | -5 to -20 mV | [3][5] |

| Appearance | Visual Inspection | Translucent to bluish-white | |

| pH | pH Meter | 5.5 - 7.0 |

Experimental Protocols

Protocol 1: Preparation of a this compound-Stabilized Nanoemulsion by High-Pressure Homogenization

This protocol describes a high-energy method for producing a fine oil-in-water nanoemulsion.

Materials:

-

Oil Phase (e.g., Medium-Chain Triglycerides - MCT oil)

-

This compound

-

Co-surfactant (e.g., Polysorbate 80)

-

Purified Water

-

Beakers

-

Magnetic stirrer and stir bar

-

High-shear mixer (e.g., Ultra-Turrax)

-

High-pressure homogenizer

Procedure:

-

Preparation of the Oil Phase:

-

Accurately weigh the MCT oil, this compound, and Polysorbate 80 into a clean beaker.

-

Place the beaker on a magnetic stirrer and mix at a moderate speed (e.g., 300 rpm) at room temperature until a clear, homogenous oil phase is obtained.

-

-

Preparation of the Aqueous Phase:

-

Accurately weigh the purified water into a separate beaker.

-

-

Formation of the Coarse Emulsion:

-

While stirring the aqueous phase with a high-shear mixer at a moderate speed (e.g., 5000 rpm), slowly add the oil phase.

-

Continue mixing for 10-15 minutes to form a coarse pre-emulsion.

-

-

High-Pressure Homogenization:

-

Pass the coarse emulsion through a high-pressure homogenizer.

-

Homogenize at a pressure of 10,000 to 20,000 PSI for 3 to 5 cycles.

-

Collect the resulting nanoemulsion in a clean, sterile container.

-

-

Characterization:

-

Characterize the nanoemulsion for mean droplet size, PDI, and zeta potential as described in Protocol 2.

-

Protocol 2: Physicochemical Characterization of the Nanoemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

-

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of the droplets. The size and PDI are calculated from these fluctuations.

-

Procedure:

-

Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects (typically a 1:100 or 1:1000 dilution).

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Perform the measurement at a constant temperature (e.g., 25°C).

-

Record the Z-average diameter and the PDI. A PDI value below 0.25 indicates a monodisperse and homogenous population of droplets.

-

2. Zeta Potential Measurement:

-

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability. It is measured by applying an electric field across the sample and measuring the velocity of the droplets using electrophoretic light scattering. For non-ionic surfactants like this compound, the zeta potential is expected to be close to neutral.[5]

-

Procedure:

-

Dilute the nanoemulsion sample with an appropriate medium (e.g., 10 mM NaCl solution) to ensure sufficient conductivity for the measurement.

-

Inject the diluted sample into the specific zeta potential cell.

-

Place the cell in the instrument.

-

Perform the measurement at a constant temperature (e.g., 25°C).

-

Record the zeta potential in millivolts (mV).

-

3. Morphological Analysis (Transmission Electron Microscopy - TEM):

-